molecular formula C11H18O4 B14419018 1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate CAS No. 82372-19-8

1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate

Cat. No.: B14419018
CAS No.: 82372-19-8
M. Wt: 214.26 g/mol
InChI Key: CMFIJWZEJGERMK-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[45]decan-3-ylmethyl acetate is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro linkage between a dioxane ring and a cyclohexane ring, with an acetate group attached to the spiro carbon The molecular formula of 1,4-Dioxaspiro[45]decan-3-ylmethyl acetate is C10H16O4

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spirocyclic dioxane ring. The resulting 1,4-dioxaspiro[4.5]decane is then reacted with acetic anhydride to introduce the acetate group .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as montmorillonite KSF can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.4]decan-3-ylmethyl acetate: Similar structure but with a smaller ring size.

    1,6-Dioxaspiro[4.5]decan-3-ylmethyl acetate: Contains an additional oxygen atom in the ring structure.

    1,4-Dioxaspiro[4.5]decan-2-ylmethyl acetate: Differing position of the acetate group

Uniqueness

1,4-Dioxaspiro[45]decan-3-ylmethyl acetate is unique due to its specific spiro linkage and the position of the acetate group, which confer distinct chemical and biological properties

Properties

CAS No.

82372-19-8

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

1,4-dioxaspiro[4.5]decan-3-ylmethyl acetate

InChI

InChI=1S/C11H18O4/c1-9(12)13-7-10-8-14-11(15-10)5-3-2-4-6-11/h10H,2-8H2,1H3

InChI Key

CMFIJWZEJGERMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1COC2(O1)CCCCC2

Origin of Product

United States

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